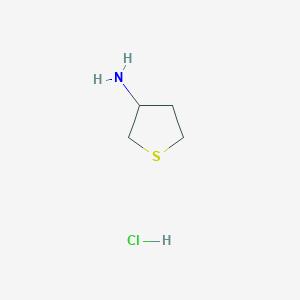

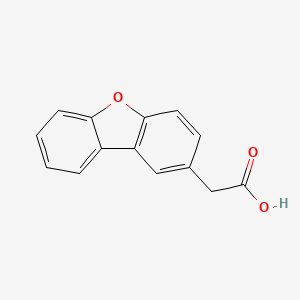

![molecular formula C8H15ClF3NO B2408811 2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride CAS No. 2567505-03-5](/img/structure/B2408811.png)

2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis

The reactant undergoes a series of successive protonations . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Scientific Research Applications

Chemical Synthesis and Reactions

- Use in Synthesis of Hydroxyacetophenones : The compound is involved in the synthesis of hydroxyacetophenones, showing regioselectivity established by the presence of a hydroxyl group in the 2'-position (Birsa, 2003).

- Formation of Piperidin-2-one : It's used in the efficient oxidation process to form piperidin-2-one, a key intermediate in the synthesis of various compounds (Castro et al., 2005).

- Role in Antimicrobial Agent Synthesis : This compound is used in synthesizing antimicrobial agents. Certain synthesized compounds with specific electron withdrawing and releasing groups exhibit significant antibacterial and antifungal activity (Kottapalle & Shinde, 2021).

- Involvement in Organic Reactions : It's utilized in various organic reactions, such as forming trifluoromethyl piperidine derivatives, indicating its versatility in chemical synthesis (Li et al., 2006).

Medicinal Chemistry

- Potential as Aldosterone Synthase Inhibitor : A compound structurally related to 2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride shows promise as a potent aldosterone synthase inhibitor, indicating potential therapeutic applications (Meguro et al., 2017).

- Anti-arrhythmic Activity : Some derivatives have shown significant anti-arrhythmic activity, highlighting its potential in cardiovascular drug development (Abdel‐Aziz et al., 2009).

Molecular Interactions and Complex Formation

- Hydrogen Bond Formation : It forms hydrogen-bonded complexes, as studied through spectroscopic methods, contributing to understanding molecular interactions (Dega-Szafran et al., 2019).

Polymer Science and Material Chemistry

- Precursor for Fluorescent Films : It is used in the synthesis of compounds that are promising as monomers for preparing fluorescent films, indicating its application in material science (Soboleva et al., 2017).

Mechanism of Action

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

2-[3-(trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO.ClH/c9-8(10,11)7-2-1-3-12(6-7)4-5-13;/h7,13H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKDZZGZPRKPAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCO)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)

![4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2408732.png)

![methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B2408733.png)

![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2408734.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2408740.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2408743.png)

![(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2408747.png)